

# A Technical Guide to the Spectroscopic Profile of 2-Chlorobenzo[c]cinnoline

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characteristics of **2- Chlorobenzo[c]cinnoline** (CAS No. 18591-94-1). Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for **2-Chlorobenzo[c]cinnoline** is not publicly available at this time.

To provide a valuable resource for researchers, this document instead presents the detailed spectroscopic data for the parent compound, Benzo[c]cinnoline (CAS No. 230-17-1). This information serves as a crucial reference point, allowing for comparative analysis and prediction of the spectral characteristics of its chlorinated derivative. Furthermore, this guide outlines standardized experimental protocols for acquiring such spectroscopic data and includes a generalized workflow for chemical synthesis and characterization.

### **Compound Identity**



Property	Value	Source
Compound Name	2-Chlorobenzo[c]cinnoline	-
CAS Number	18591-94-1	[1][2]
Molecular Formula	C12H7CIN2	[1]
Molecular Weight	214.65 g/mol	[1]
Structure	<b>≥</b> alt text	

# Spectroscopic Data of Benzo[c]cinnoline (Parent Compound)

The following sections detail the experimental spectroscopic data for Benzo[c]cinnoline, the direct structural analogue of the target compound. These values provide a baseline for researchers to estimate the spectral properties of **2-Chlorobenzo[c]cinnoline**, where the primary differences will arise from the electronic and steric effects of the chlorine substituent on the aromatic system.

Table 2: <sup>1</sup>H NMR Spectral Data of Benzo[c]cinnoline

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
8.65 - 8.55	m	H-1, H-10
8.45 - 8.35	m	H-4, H-7
7.85 - 7.70	m	H-2, H-3, H-8, H-9

Note: Data corresponds to the parent compound, Benzo[c]cinnoline. The introduction of a chlorine atom at the C-2 position would be expected to shift the signals of adjacent protons (H-1, H-3) downfield and alter the coupling patterns.

Table 3: 13C NMR Spectral Data of Benzo[c]cinnoline[3]



Chemical Shift (δ) ppm	Assignment
149.5	C-10a, C-10b
131.0	C-4, C-7
130.1	C-2, C-9
129.2	C-1, C-10
128.0	C-3, C-8
122.5	C-4a, C-6a

Note: Data corresponds to the parent compound, Benzo[c]cinnoline. The chlorine at C-2 would induce a significant downfield shift for C-2 (ipso-carbon) and affect the chemical shifts of the ortho (C-1, C-3) and para (C-4a) carbons.

The mass spectrum of Benzo[c]cinnoline is characterized by a prominent molecular ion peak. [4][5]

Table 4: Mass Spectrometry Data for Benzo[c]cinnoline (Electron Ionization)[4][5]

m/z	Relative Intensity (%)	Assignment
180.07	~91	[M]+ (Molecular Ion)
152.06	100	[M - N <sub>2</sub> ]+
151.06	~35	[M - N <sub>2</sub> - H] <sup>+</sup>
126.05	~16	Fragmentation ion

Note: For **2-Chlorobenzo[c]cinnoline**, the molecular ion [M]<sup>+</sup> would appear at m/z 214 and would exhibit a characteristic isotopic pattern ([M+2]<sup>+</sup>) with an intensity of approximately one-third of the molecular ion peak, due to the presence of the <sup>37</sup>Cl isotope.

Table 5: Key IR Absorptions for Benzo[c]cinnoline[4]



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	C-H stretching (aromatic)
1600 - 1450	Strong	C=C stretching (aromatic ring)
1450 - 1300	Medium	N=N stretching
900 - 675	Strong	C-H out-of-plane bending (aromatic)

Note: For **2-Chlorobenzo[c]cinnoline**, an additional strong absorption band would be expected in the 1100-1000 cm<sup>-1</sup> region, corresponding to the C-Cl stretching vibration.

### **Experimental Protocols**

The following are generalized protocols for the spectroscopic analysis of a solid, synthesized aromatic compound like **2-Chlorobenzo[c]cinnoline**.

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are averaged.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced internally to the residual solvent peak or an internal standard (e.g., TMS).
- Sample Introduction: Introduce a small quantity (~1 mg) of the solid sample into the mass spectrometer, typically via a direct insertion probe.

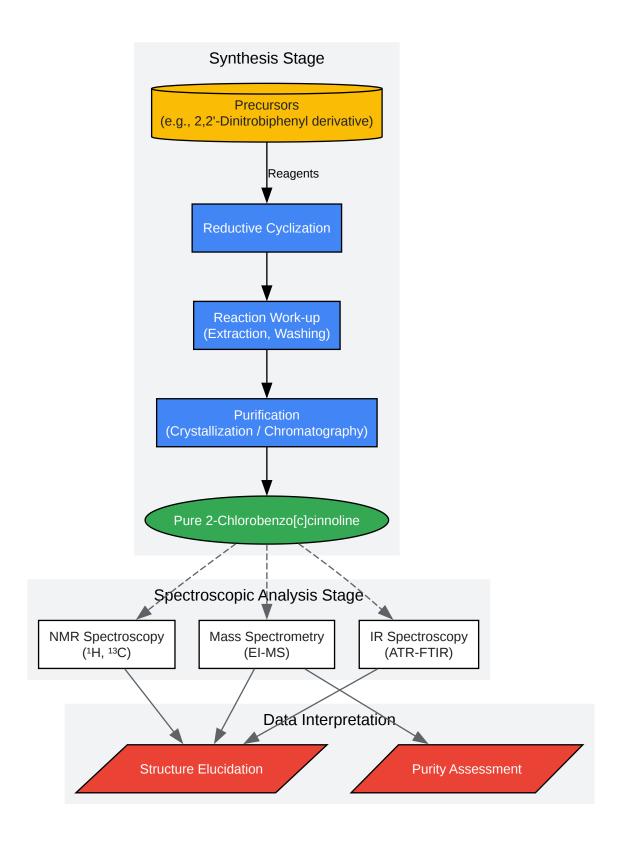


- Ionization: Volatilize the sample by heating the probe under high vacuum. Bombard the resulting gas-phase molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum, plotting relative abundance against m/z.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
  An infrared beam is passed through the ATR crystal, and the evanescent wave that penetrates the sample is measured.
- Spectrum Generation: Record the interferogram and perform a Fourier transform to generate the infrared spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
- Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and H<sub>2</sub>O.

#### **Visualization of Workflow**

The following diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic characterization of a target compound such as **2-Chlorobenzo[c]cinnoline**.





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Caption: Generalized workflow for synthesis and spectroscopic characterization.



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#### References

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